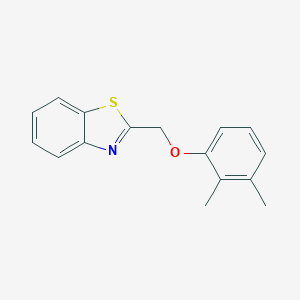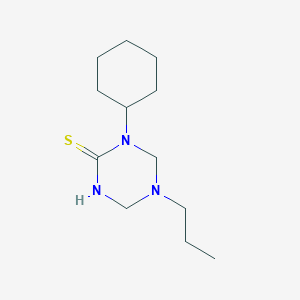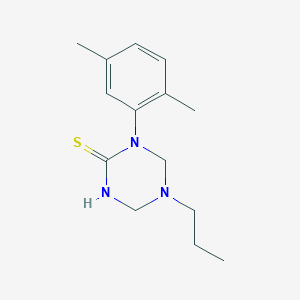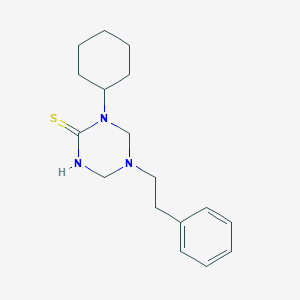![molecular formula C22H18ClN5OS B282691 N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282691.png)
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is a chemical compound that has been widely used in scientific research due to its potential pharmacological properties. This compound is also known as TAK-915 and it belongs to the class of benzamide derivatives.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is an important neurotransmitter receptor in the brain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to have anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide in lab experiments is its potential pharmacological properties. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide.
2. Studies should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as a treatment for cognitive impairment associated with Alzheimer's disease.
3. Research should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as an anxiolytic and antidepressant in humans.
4. Studies should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as an anticonvulsant in humans.
5. Research should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide in combination with other drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide involves the reaction between 5-chloro-2-methylbenzoic acid and 4-[(1-phenyl-1H-tetrazol-5-yl)thio]methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been extensively studied for its potential pharmacological properties. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to have potential as a treatment for cognitive impairment associated with Alzheimer's disease.
Propriétés
Formule moléculaire |
C22H18ClN5OS |
|---|---|
Poids moléculaire |
435.9 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C22H18ClN5OS/c1-15-7-12-18(23)13-20(15)24-21(29)17-10-8-16(9-11-17)14-30-22-25-26-27-28(22)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,24,29) |
Clé InChI |
JTRWWTVFIPFIED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)







![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)
